2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one
CAS No.: 1060807-14-8
Cat. No.: VC11500447
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060807-14-8 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4H,1H3 |
| Standard InChI Key | WWTWLCYJBYYPHS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Fundamentals
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one belongs to the class of aromatic ketones featuring a pyridine core substituted with methoxy and trifluoromethyl ketone groups. Its molecular formula is , yielding a molecular weight of 205.14 g/mol . The IUPAC name explicitly denotes the substituent positions: a methoxy group (-OCH) at the pyridine’s 6-position and a trifluoromethyl ketone (-COCF) at the 3-position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.14 g/mol | |
| CAS Registry Number | 1060807-14-8 | |
| Appearance | Not reported | — |
| Melting/Boiling Points | Not available | — |
The absence of empirical data on physical state and phase transitions underscores the need for further experimental characterization.
Structural Analysis
The compound’s pyridine ring adopts a planar geometry, with electron-withdrawing substituents influencing its electronic distribution. The trifluoromethyl ketone group at position 3 introduces significant polarity, while the methoxy group at position 6 donates electron density via resonance, creating a push-pull electronic effect. This interplay modulates reactivity in synthetic applications .
Synthesis and Manufacturing
Purification and Characterization
Industrial-scale production likely employs chromatographic techniques (e.g., silica gel chromatography) or recrystallization. Purity assessment via HPLC or GC-MS would be standard, though specific methods are undocumented in accessible literature .
Chemical Reactivity and Functional Transformations
Nucleophilic Additions
The electron-deficient trifluoromethyl ketone group is susceptible to nucleophilic attack. Reactivity with Grignard reagents or hydride donors (e.g., NaBH) could yield secondary alcohols or amines, though steric and electronic factors may limit efficiency .
Reductive Pathways
Catalytic hydrogenation (H, Pd/C) might reduce the ketone to a CH group, producing 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethane. Such transformations are critical in medicinal chemistry for modulating bioavailability .
Heterocyclic Functionalization
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | C=O stretch (~1,710), C-F (~1,150-1,200) |
| ¹H NMR (δ) | Pyridine H-4 (8.5), H-5 (7.2), OCH (3.9) |
| ¹³C NMR (δ) | COCF (190-200), Pyridine C-3 (150) |
| MS (m/z) | Molecular ion peak at 205 (M) |
Experimental validation is necessary to confirm these predictions.
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